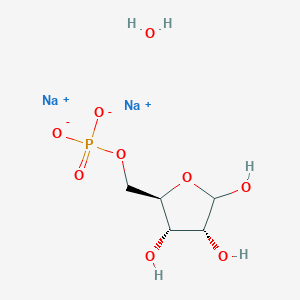
D-Ribose-5-phosphate disodium salt hydrate, 85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-5-phosphate disodium salt hydrate, 85% (DR5P) is a unique organic compound that is used in a variety of scientific research applications. DR5P is a derivative of the naturally occurring sugar ribose and is composed of two phosphate groups and a hydrate. DR5P is a white crystalline powder that is soluble in water and is often used as a reagent in biochemical and physiological experiments. DR5P has been used in a variety of laboratory experiments and has been shown to have a number of beneficial biochemical and physiological effects.
Applications De Recherche Scientifique
D-Ribose-5-phosphate disodium salt hydrate, 85% has been used in a variety of scientific research applications. It has been used in experiments to study the metabolism of carbohydrates, to study the structure and function of proteins, and to study the regulation of gene expression. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been used in experiments to study the biochemical and physiological effects of various drugs.
Mécanisme D'action
The mechanism of action of D-Ribose-5-phosphate disodium salt hydrate, 85% is not completely understood. However, it is known that D-Ribose-5-phosphate disodium salt hydrate, 85% is able to interact with proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. D-Ribose-5-phosphate disodium salt hydrate, 85% is also thought to be able to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
D-Ribose-5-phosphate disodium salt hydrate, 85% has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary energy source for cells. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycogen, which is a storage form of glucose. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycolytic enzymes, which are involved in the breakdown of glucose.
Avantages Et Limitations Des Expériences En Laboratoire
The use of D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also relatively stable and can be stored for long periods of time. The main limitation of using D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments is that it is not very soluble in water.
Orientations Futures
There are a number of potential future directions for the use of D-Ribose-5-phosphate disodium salt hydrate, 85% in scientific research. It could be used to study the effects of various drugs on cellular metabolism and gene expression. It could also be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the regulation of gene expression in different cell types. Additionally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of various environmental factors on cellular metabolism and gene expression. Finally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the development and progression of various diseases.
Méthodes De Synthèse
D-Ribose-5-phosphate disodium salt hydrate, 85% can be synthesized from ribose and sodium phosphate. The reaction begins by combining ribose and sodium phosphate in an aqueous solution. The mixture is then heated to a temperature of around 80°C for two hours. The resulting solution is then cooled and filtered to obtain a white crystalline powder of D-Ribose-5-phosphate disodium salt hydrate, 85%.
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na.H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;/h2-8H,1H2,(H2,9,10,11);;;1H2/q;2*+1;/p-2/t2-,3-,4-,5?;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYZJCJVGKHNA-IREXRYMASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)
![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)
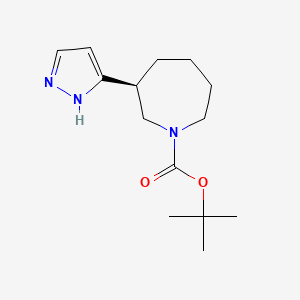
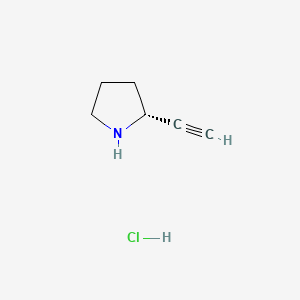
![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)
![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)



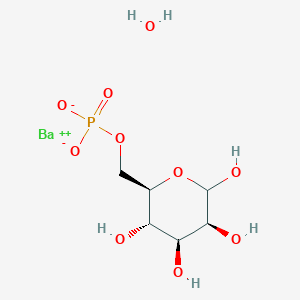
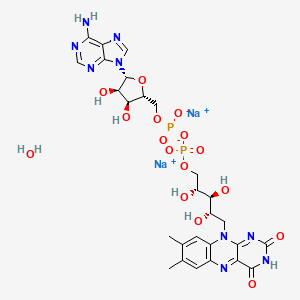
![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)